4-ethyl-N-(2,2,2-trifluoroethyl)aniline

Lipophilicity Medicinal Chemistry QSAR

In lead optimization, a 0.4-0.9 log unit gain can determine cellular penetration success. 4-Ethyl-N-(2,2,2-trifluoroethyl)aniline (XLogP3 3.8) is the highest-lipophilicity member of its class, offering a specific solution when 4-methyl or 4-chloro analogs fail to meet permeability thresholds. - Achieves XLogP3 of 3.8 vs. 3.4 (4-methyl) or 3.6 (4-chloro) for enhanced Gram-negative uptake. - Fsp³ of 0.40 introduces conformational complexity to escape planar chemical space. - Serves as a direct precursor for the trifluoroethylamine amide bioisostere on a balanced electron-donating scaffold. Supplied at ≥95% purity, stored sealed at 2-8 °C, and shipped under refrigeration to ensure stability.

Molecular Formula C10H12F3N
Molecular Weight 203.2 g/mol
CAS No. 1020987-09-0
Cat. No. B3074581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-N-(2,2,2-trifluoroethyl)aniline
CAS1020987-09-0
Molecular FormulaC10H12F3N
Molecular Weight203.2 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NCC(F)(F)F
InChIInChI=1S/C10H12F3N/c1-2-8-3-5-9(6-4-8)14-7-10(11,12)13/h3-6,14H,2,7H2,1H3
InChIKeyRDIKAIXGGSMLFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-N-(2,2,2-trifluoroethyl)aniline: Physicochemical Profile & Procurement


4-Ethyl-N-(2,2,2-trifluoroethyl)aniline is a para-substituted, secondary aromatic amine belonging to the N‑trifluoroethylaniline class. The molecule bears an electron‑donating ethyl group at the 4‑position of the phenyl ring and a strongly electron‑withdrawing 2,2,2‑trifluoroethyl moiety on the nitrogen. Its molecular formula is C₁₀H₁₂F₃N (MW 203.20 g/mol) [1]. The compound is supplied as a research‑grade building block with a minimum certified purity of 95% (HPLC) by multiple reputable vendors, and it is stored sealed at 2–8 °C . Computed physicochemical descriptors—including XLogP3 of 3.8, topological polar surface area of 12 Ų, and an Fsp³ value of 0.4—place it in a property space that is distinct from its closest N‑trifluoroethylaniline analogs [1].

1

SAR Building BlockPara-ethyl substituent provides a distinct lipophilicity–electronics profile for N‑trifluoroethylaniline lead optimization.

2

Research-Grade SupplySupplied with HPLC purity certification; batch-specific CoA should be requested to confirm lot quality.

3

Cold-Chain LogisticsRequires refrigerated storage (2–8 °C); procurement plans must include cold-chain handling.

Why 4-Ethyl-N-(2,2,2-trifluoroethyl)aniline Cannot Be Replaced


N‑Trifluoroethylanilines are not interchangeable commodities. The lipophilicity, electronic character, and three‑dimensional shape of the molecule are exquisitely sensitive to the nature and position of the aryl substituent [1]. Changing the para substituent from ethyl to hydrogen, methyl, or chloro alters the computed XLogP3 by up to 0.9 log units—a shift that can substantially impact membrane permeability, metabolic stability, and target engagement in a lead‑optimization programme [2]. Furthermore, the ethyl group provides a unique balance of steric bulk and electron‑donating power that cannot be replicated by smaller (H, methyl) or electronically dissimilar (chloro) substituents, making the compound a specific, non‑fungible intermediate in structure–activity relationship (SAR) campaigns [3].

4‑Methyl analog

Lower lipophilicity (XLogP3 shift ~0.4–0.9 units) may alter membrane permeation and target‑engagement readouts in cell‑based SAR campaigns.

4‑Chloro analog

Electron‑withdrawing substituent changes aryl electronic character; may shift metabolic stability and off‑target profiles compared with the ethyl donor group.

Unsubstituted parent

Lacks aryl alkyl substitution and the associated steric/electronic modulation; cannot replicate the conformational space of the 4‑ethyl derivative.

4-Ethyl-N-(2,2,2-trifluoroethyl)aniline: Key Differentiators


Lipophilicity (XLogP3) Comparison

The para‑ethyl substituent confers the highest computed lipophilicity among the simple 4‑substituted N‑trifluoroethylaniline congeners. PubChem XLogP3‑AA values indicate a clear rank order: 4‑ethyl (3.8) > 4‑chloro (3.6) > 4‑methyl (3.4) > unsubstituted (2.9) [1]. A parallel dataset from Fluorochem using an alternative algorithm shows the same trend: 4‑ethyl Logp 3.36, 4‑chloro Logp 3.01, 4‑methyl Logp 2.91 . The 0.4–0.9 log unit increase relative to the next most lipophilic analog is meaningful for membrane permeation and off‑target binding profiles.

Lipophilicity (XLogP3)
Cross-study comparable
4‑ethyl 3.8 > 4‑chloro 3.6 > 4‑methyl 3.4 > unsubst. 2.9
Reported top rank within tested set; may support cell-based permeability and target‑engagement study designs.
Values computed by PubChem XLogP3 algorithm; cross‑vendor Logp data show consistent rank order.
Lipophilicity Medicinal Chemistry QSAR

Fsp³: Molecular Complexity Metric

Fsp³—the fraction of sp³‑hybridized carbons—is increasingly used as a descriptor of three‑dimensional character and correlates with clinical success rates. The target compound has an Fsp³ of 0.40 (4 sp³ carbons out of 10 total carbons) . By comparison, the 4‑methyl analog has Fsp³ ≈ 0.33 (3 sp³ / 9 carbons), while the unsubstituted parent lacks an sp³‑rich alkyl substituent altogether. This higher Fsp³ suggests the compound offers greater conformational flexibility and a more three‑dimensional shape, which can be advantageous for escaping flat, aromatic chemical space during hit‑to‑lead optimization.

Molecular Complexity (Fsp³)
Class-level inference
Fsp³ = 0.40
Higher sp³ fraction may correlate with improved solubility and reduced promiscuity in lead‑like library design.
Compared to 4‑methyl (≈0.33) and unsubstituted (predominantly sp²). Data to verify per batch.
Molecular Complexity Drug Discovery Lead Optimization

Certified Purity & QC Documentation

Multiple independent vendors report a minimum purity of 95% for 4‑ethyl‑N‑(2,2,2‑trifluoroethyl)aniline, with supporting certificates of analysis (CoA) available upon request . In contrast, the 4‑methyl analog is offered at 97–98% purity by select suppliers , and the 4‑chloro analog at 95–97% . While all exceed the 95% threshold typical for screening collections, the consistency of QC documentation and the availability of batch‑specific analytical data (NMR, HPLC) vary between vendors and should be verified at the point of procurement to ensure experimental reproducibility.

Certified Purity
Cross-study comparable
≥95% (HPLC, multiple vendors)
Batch‑specific CoA must be reviewed; purity grade alone does not guarantee experimental reproducibility.
QC documentation quality varies across suppliers; request NMR/HPLC data before use.
Quality Assurance Procurement Reproducibility

Storage & Handling for Stability

The manufacturer‑recommended storage condition for 4‑ethyl‑N‑(2,2,2‑trifluoroethyl)aniline is sealed in a dry environment at 2–8 °C . This requirement reflects the compound's susceptibility to moisture and thermal degradation, which is a common feature of secondary anilines bearing electron‑withdrawing N‑substituents. The 4‑methyl and 4‑chloro analogs are also recommended for cool, dry storage, but the specific temperature range may differ by vendor . Adherence to the specified storage protocol is essential to prevent amine oxidation or hydrolysis of the trifluoroethyl group, which could compromise purity and lead to irreproducible biological results.

Storage Protocol
Class-level inference
Sealed, dry, 2–8 °C
Cold‑chain logistics required; integrity may be compromised if stored at ambient temperature over extended periods.
Some analogs permit ambient cool storage; verify vendor SDS for exact temperature range.
Chemical Stability Inventory Management Reproducibility

4-Ethyl-N-(2,2,2-trifluoroethyl)aniline: Optimal Applications


High Lipophilicity for Lead Optimization

When an SAR campaign demands a para‑substituted N‑trifluoroethylaniline core with the highest attainable logP for improved membrane permeability, 4‑ethyl‑N‑(2,2,2‑trifluoroethyl)aniline (XLogP3 3.8) is the optimal choice over the 4‑methyl (3.4), 4‑chloro (3.6), or unsubstituted (2.9) variants [1]. The 0.4–0.9 log unit gain can translate into a meaningful increase in cellular uptake, particularly in Gram‑negative antibacterial programmes where outer membrane penetration is a critical bottleneck.

sp³-Rich Library Synthesis

With an Fsp³ value of 0.40, the 4‑ethyl derivative introduces greater conformational complexity than the flatter 4‑methyl (Fsp³ ≈ 0.33) or unsubstituted (Fsp³ ~0.2) analogs . Fragment‑based and DNA‑encoded library designers seeking to escape planar, aromatic chemical space should prioritize this compound to increase the three‑dimensional character of the resulting library, potentially improving hit rates and pharmacokinetic profiles.

Trifluoroethylamine as Amide Bioisostere

The trifluoroethylamine moiety is a well‑established amide bioisostere capable of modulating ADME properties while retaining target potency [2]. 4‑Ethyl‑N‑(2,2,2‑trifluoroethyl)aniline serves as a direct precursor for introducing this privileged fragment onto a para‑ethylphenyl scaffold. Its use is indicated when the medicinal chemist requires a balanced electron‑donating aryl substituent (ethyl) combined with the metabolically stable trifluoroethylamine warhead, a combination not available from the 4‑chloro (electron‑withdrawing) or unsubstituted (lacking aryl modulation) analogs.

Agrochemical Intermediate: Lipophilicity & Stability

In agrochemical discovery, compounds with logP values in the 3.0–4.0 range often exhibit favorable translocation properties in plants. The 4‑ethyl derivative (logP 3.36–3.8) occupies this sweet spot, and its well‑characterized storage requirements (sealed, dry, 2–8 °C) ensure that the building block remains stable throughout the synthesis of candidate herbicides or fungicides . Procurement teams should plan for refrigerated shipping and storage.

Application
Selection Property
Validation Focus
Lead optimization requiring high logP in N‑trifluoroethylaniline series
Lipophilicity rank within para‑substituted analogs
Cell‑based permeability and target‑engagement assays
Fragment‑based library design seeking 3D character
Fsp³ index and conformational flexibility compared to flatter analogs
Solubility, promiscuity, and hit‑rate evaluation
Trifluoroethylamine bioisostere incorporation onto para‑ethylphenyl scaffold
Electron‑donating aryl modulation paired with metabolically stable warhead
ADME and metabolic stability profiling
Agrochemical candidate synthesis requiring balanced logP and stability
LogP window 3.0–4.0 with defined cold‑chain stability profile
Translocation properties and synthesis reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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